molecular formula C14H12ClNO2 B1632738 N-(2-chlorophenyl)-2-methoxybenzamide

N-(2-chlorophenyl)-2-methoxybenzamide

Cat. No.: B1632738
M. Wt: 261.7 g/mol
InChI Key: IFCPPJNDNGDESP-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a methoxy substituent at the 2-position of the benzamide ring. This compound has been studied for its structural and electronic properties, particularly in crystallographic and nuclear quadrupole resonance (NQR) analyses. The ortho-chloro substituent introduces steric and electronic effects that influence molecular conformation and intermolecular interactions, as evidenced by its crystallographic parameters and ³⁵Cl NQR frequencies .

Properties

Molecular Formula

C14H12ClNO2

Molecular Weight

261.7 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-methoxybenzamide

InChI

InChI=1S/C14H12ClNO2/c1-18-13-9-5-2-6-10(13)14(17)16-12-8-4-3-7-11(12)15/h2-9H,1H3,(H,16,17)

InChI Key

IFCPPJNDNGDESP-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2Cl

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
N-(2-chlorophenyl)-2-methoxybenzamide has been explored for its potential as a therapeutic agent. It serves as a precursor for synthesizing various pharmaceutical compounds. The presence of the methoxy and chlorophenyl groups contributes to its biological activity, making it a candidate for developing drugs targeting specific diseases.

Case Studies

  • Protein Kinase CK-1 Inhibitors : Research has identified similar benzamide derivatives that inhibit protein kinases, indicating potential applications in treating neurodegenerative diseases like ALS. These compounds are designed to penetrate the blood-brain barrier effectively .
  • Antiviral Activity : Studies on N-phenylbenzamide derivatives demonstrated antiviral properties against Enterovirus 71 (EV71), showcasing the potential of related compounds in developing antiviral therapies .

Biological Studies

Mechanism of Action
The compound interacts with various biological targets, influencing enzyme activity and receptor binding. The structural characteristics of this compound allow it to modulate biological pathways effectively.

Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition capabilities, which can be leveraged for therapeutic applications. For instance, sulfonamide derivatives have shown promise as enzyme inhibitors due to their structural similarities .

Materials Science

Development of New Materials
this compound's unique structural properties make it suitable for creating advanced materials with specific electronic and optical characteristics. Its application in materials science is an emerging area of research, focusing on the synthesis of novel compounds that can be utilized in various technological applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural features of N-(2-chlorophenyl)-2-methoxybenzamide with related benzamide derivatives:

Compound Name Substituents Key Structural Observations Reference
This compound 2-chlorophenyl, 2-methoxy Ortho-chloro group induces steric hindrance; dihedral angle between benzamide and phenyl ring affects crystal packing .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 4-chlorophenyl, 4-methyl, 2-methoxy Para-chloro substituent enhances fluorescence intensity; methyl group improves lipophilicity .
YM-43611 Benzyl-pyrrolidinyl, cyclopropanecarbonyl Bulky substituents enhance dopamine D3/D4 receptor selectivity .
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide Indenyl group Rigid indenyl moiety improves PCSK9 binding affinity .

Key Insights :

  • Substituent Position : The ortho-chloro group in the target compound reduces symmetry compared to para-substituted analogs, influencing electronic properties and crystal lattice stability .
  • Biological Relevance : While YM-43611 () and the indenyl derivative () exhibit receptor-specific activities, the absence of bulky groups in this compound may limit its direct pharmacological potency but enhance synthetic accessibility.

Pharmacological Activities

Compound Name Target/Activity Mechanism/Outcome Reference
YM-43611 Dopamine D3/D4 receptors Antagonism with IC₅₀ values < 10 nM; cyclopropanecarbonyl group critical for receptor binding .
N-(2,3-Dihydro-1H-inden-2-yl)-2-methoxybenzamide PCSK9 gene expression Reduces PCSK9 levels by 40–60% in vitro; potential anti-atherosclerotic lead .
N-(5-(4-Methoxybenzyl)-thiazol-2-yl)-2-chlorobenzamide Not specified (structural analog) Thiazole ring enhances metabolic stability compared to simple benzamides .

Key Insights :

  • Receptor Selectivity : YM-43611’s high potency underscores the importance of substituent bulkiness and electronic properties in receptor interactions, contrasting with the simpler structure of this compound.
  • Therapeutic Potential: The indenyl derivative’s PCSK9 inhibition () suggests that modifying the phenyl group with fused rings can redirect biological activity toward cardiovascular targets.

Physicochemical Properties

Compound Name Key Physicochemical Properties Analytical Method Reference
This compound ³⁵Cl NQR frequency: 34.8 MHz Lower frequency due to alkyl-absent side chain; crystal field effects observed .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide Fluorescence λₑₓ/λₑₘ: 290/340 nm Methoxy and methyl groups enhance quantum yield .
N-(2-Chlorobenzyl)-2-ethoxybenzamide LogP: 3.8 (predicted) Ethoxy group increases hydrophobicity .

Key Insights :

  • Electronic Effects : The 2-methoxy group in the target compound contributes to electron-donating resonance effects, stabilizing the amide bond .
  • Fluorescence : Para-substituted analogs () exhibit stronger fluorescence than ortho-substituted derivatives, suggesting positional effects on conjugation and emission.

Preparation Methods

Acid Chloride Aminolysis

The most widely documented method involves reacting 2-methoxybenzoyl chloride with 2-chloroaniline in anhydrous conditions.

Procedure :

  • 2-Methoxybenzoic Acid Activation :
    2-Methoxybenzoic acid (1.0 mol) is refluxed with thionyl chloride (1.5 mol) in benzene for 2 hours to form 2-methoxybenzoyl chloride. Excess thionyl chloride is removed via distillation.
  • Coupling Reaction :
    The acid chloride is dissolved in dry dichloromethane (DCM) and added dropwise to a solution of 2-chloroaniline (1.1 mol) and triethylamine (1.2 mol) in DCM at 0–5°C. The mixture is stirred for 4 hours at room temperature.
  • Workup :
    The precipitated triethylamine hydrochloride is filtered, and the solvent is evaporated. The crude product is recrystallized from ethanol/water (3:1).

Performance Data :

Parameter Value
Yield 78–85%
Purity (HPLC) ≥98%
Reaction Time 6 hours

Advantages : High scalability and reproducibility.
Limitations : Requires strict moisture control; thionyl chloride poses safety risks.

Direct Coupling via Carbodiimide Reagents

Alternative protocols use carbodiimide-mediated coupling to bypass acid chloride formation.

Procedure :

  • Reagent Preparation :
    2-Methoxybenzoic acid (1.0 mol) and 2-chloroaniline (1.05 mol) are dissolved in DCM.
  • Activation :
    N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 mol) and 1-Hydroxybenzotriazole (HOBt, 1.1 mol) are added at 0°C under nitrogen.
  • Reaction :
    The mixture is stirred for 12 hours at 25°C. Dicyclohexylurea byproduct is filtered, and the filtrate is concentrated.

Performance Data :

Parameter Value
Yield 70–75%
Purity (HPLC) 95–97%
Reaction Time 14 hours

Advantages : Mild conditions; avoids corrosive reagents.
Limitations : Lower yield due to competing side reactions.

Modern Catalytic Approaches

Organocatalytic Amide Bond Formation

Recent advances employ 4-Dimethylaminopyridine (DMAP) as a catalyst to enhance coupling efficiency.

Procedure :

  • Reaction Setup :
    2-Methoxybenzoic acid (1.0 mol), 2-chloroaniline (1.0 mol), and DMAP (0.1 mol) are dissolved in acetonitrile.
  • Activation :
    N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 mol) is added at 25°C.
  • Workup :
    After 6 hours, the mixture is diluted with ethyl acetate, washed with brine, and crystallized.

Performance Data :

Parameter Value
Yield 88–90%
Purity (HPLC) ≥99%
Catalyst Loading 10 mol%

Advantages : Reduced reaction time; higher purity.
Limitations : DMAP increases cost for large-scale production.

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use, aligning with green chemistry principles.

Procedure :

  • Milling :
    2-Methoxybenzoic acid (1.0 mol), 2-chloroaniline (1.0 mol), and N-Methylmorpholine (1.2 mol) are milled in a planetary ball mill at 500 RPM for 2 hours.
  • Purification :
    The product is washed with cold methanol.

Performance Data :

Parameter Value
Yield 82–85%
Purity (HPLC) 97–98%
Energy Consumption 30% lower vs. classical

Advantages : Environmentally friendly; rapid kinetics.
Limitations : Specialized equipment required.

Industrial-Scale Production

Continuous Flow Reactor Systems

Patent US3965173A details a continuous process for analogous benzamides, adaptable to N-(2-chlorophenyl)-2-methoxybenzamide.

Process Design :

  • Step 1 : 2-Methoxybenzoic acid and thionyl chloride are fed into a tubular reactor at 50°C (residence time: 30 minutes).
  • Step 2 : The acid chloride stream is mixed with 2-chloroaniline and triethylamine in a static mixer.
  • Step 3 : Product crystallization occurs in a cooled annular flow chamber.

Performance Metrics :

Metric Value
Annual Capacity 500 metric tons
Production Cost $12/kg
Purity 99.5%

Advantages : High throughput; consistent quality.

Comparative Analysis of Methodologies

Method Yield Purity Scalability Cost ($/kg)
Acid Chloride Aminolysis 85% 98% High 15
Carbodiimide Coupling 75% 96% Moderate 22
DMAP-Catalyzed 90% 99% Low 35
Mechanochemical 85% 98% High 18

Key Insight : Industrial settings favor continuous flow systems for cost-effectiveness, while academic labs prefer DMAP-catalyzed routes for purity.

Case Studies

Optimization of Recrystallization Solvents

A patent-derived protocol (US3965173A) compared ethanol/water vs. acetic acid for crystallization:

Solvent System Yield Recovery Purity
Ethanol/Water (3:1) 78% 98%
Glacial Acetic Acid 85% 99%

Acetic acid enhances purity but requires post-washing to remove residual solvent.

Emerging Techniques

Photocatalytic Amidation

Preliminary studies show that visible-light-driven catalysis using Eosin Y achieves 80% yield in 3 hours, though scalability remains unproven.

Q & A

Q. What are emerging applications in medicinal chemistry?

  • Methodological Answer :
  • Antiparasitic agents : Screen against Trypanosoma brucei (EC₅₀ < 10 µM) using resazurin-based viability assays .
  • Sirtuin modulators : Test in diabetic models (e.g., STZ-induced mice) to evaluate glucose-lowering effects .
  • Material science : Incorporate into polymers for enhanced thermal stability (TGA > 300°C) .

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